molecular formula C12H18ClN B13450741 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B13450741
M. Wt: 211.73 g/mol
InChI Key: LLEUYXIPAXXYIO-UHFFFAOYSA-N
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Description

3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with a complex structure that includes a benzazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions to form the benzazepine ring, followed by methylation and reduction steps to introduce the dimethyl groups and achieve the desired tetrahydro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can further modify the structure, potentially leading to new compounds with different properties.

    Substitution: The benzazepine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives, such as:

  • 2,3,4,5-tetrahydro-1H-2-benzazepine
  • 3,3-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
  • 3,3-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Uniqueness

What sets 3,3-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3,3-dimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13-12;/h3-6,13H,7-9H2,1-2H3;1H

InChI Key

LLEUYXIPAXXYIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2CN1)C.Cl

Origin of Product

United States

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